(R)-2-(2,3,6-Trifluorophenyl)pyrrolidine
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Overview
Description
®-2-(2,3,6-Trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of trifluorophenyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3,6-Trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,6-trifluorobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The 2,3,6-trifluorobenzaldehyde undergoes a condensation reaction with ®-pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure ®-2-(2,3,6-Trifluorophenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,3,6-Trifluorophenyl)pyrrolidine may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Purification Systems: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,3,6-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
Chemistry
®-2-(2,3,6-Trifluorophenyl)pyrrolidine is used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology
The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, ®-2-(2,3,6-Trifluorophenyl)pyrrolidine is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry
The compound is used in the development of agrochemicals, polymers, and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ®-2-(2,3,6-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the binding affinity and selectivity of the compound, leading to its biological effects. The compound may modulate signaling pathways or inhibit enzymatic activity, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2,3,6-Trifluorophenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(2,3,6-Trifluorophenyl)pyrrolidine: The racemic mixture of the compound.
2-(2,3,6-Trifluorophenyl)pyrrole: A structurally related compound with a pyrrole ring instead of a pyrrolidine ring.
Uniqueness
®-2-(2,3,6-Trifluorophenyl)pyrrolidine is unique due to its chiral nature and the presence of the trifluorophenyl group, which enhances its chemical stability and biological activity. The compound’s specific stereochemistry and functional groups make it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C10H10F3N |
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Molecular Weight |
201.19 g/mol |
IUPAC Name |
(2R)-2-(2,3,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-6-3-4-7(12)10(13)9(6)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m1/s1 |
InChI Key |
PEBHPKAIBMUWLT-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2F)F)F |
Origin of Product |
United States |
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